
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of “4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole” is not available in the sources I searched .Chemical Reactions Analysis
Information on the chemical reactions involving “this compound” is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available .Applications De Recherche Scientifique
Anticancer Potential
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole and its derivatives have been explored for their potential in anticancer therapy. Research conducted in the 1970s demonstrated the synthesis of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and related compounds, showing the possibilities of these derivatives in cancer treatment. The process involved bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates to yield 4-bromo derivatives, which on cyclization produced high yields of the 4-hydroxpyrazoles, demonstrating a pathway for creating potentially therapeutic agents (Soliman & Shafik, 1975).
Cytotoxic Activity
Another significant application of this chemical is in the synthesis of new derivatives that exhibit cytotoxic activity against various human cancer cell lines. A study published in 2018 showcased the creation of derivatives starting with related compounds, assessing their in-vitro anti-cancer activity against multiple cancer cell lines. The results showed some of these analogs exhibiting significant activity, indicating the potential of these derivatives as a base for developing potent anti-cancer agents (Srour et al., 2018).
Chemical Synthesis and Characterization
The compound also finds application in chemical synthesis. Research has focused on creating various substituted pyrazoles, including 4-bromo derivatives, and characterizing them through different spectroscopic techniques. Such work is essential for understanding the chemical properties and potential applications of these compounds in various fields (Zhang et al., 2006).
Tautomerism Study
The compound's derivatives have been used to study tautomerism, an essential aspect in medicinal chemistry. For example, research has been conducted on the tautomerism of 4-bromo-1H-pyrazoles in the solid state and in solution, providing insights valuable for the design of pharmaceutical compounds (Trofimenko et al., 2007).
Antimicrobial Studies
The compound and its derivatives have also been evaluated for their antimicrobial properties. Research conducted in 2021 explored the synthesis of new functional derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes, assessing their antimicrobial efficacy. Such studies highlight the potential of these compounds in creating effective antimicrobial agents (2021 study).
Propriétés
IUPAC Name |
4-bromo-1-ethyl-3-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDHDMMSRVABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254762 | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-12-9 | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
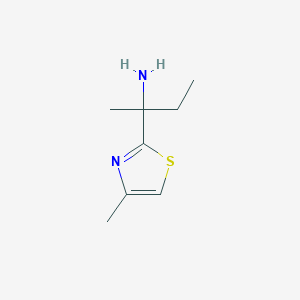
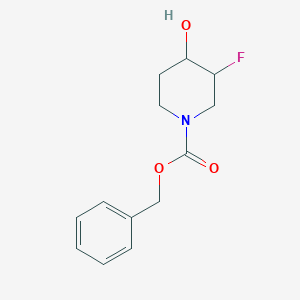
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)
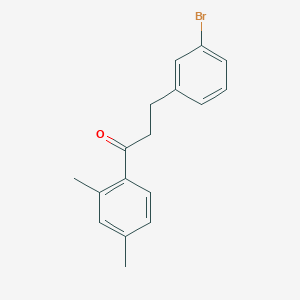

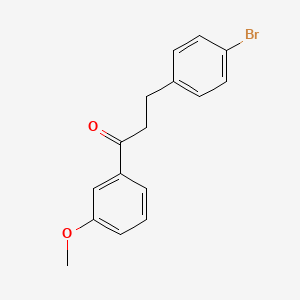
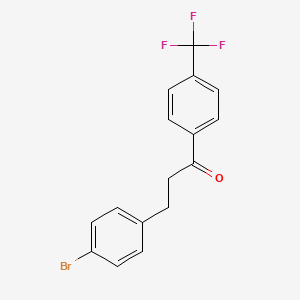
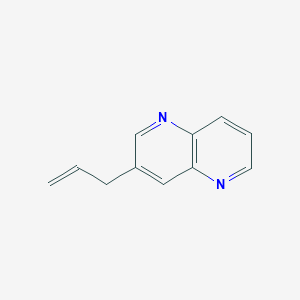
![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)


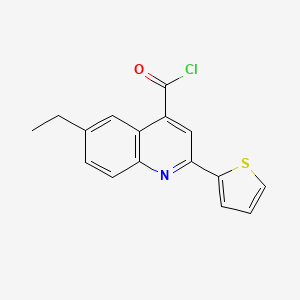
![4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1532449.png)
